

Application Notes & Protocols: Development of Peonidin 3-Glucoside-Loaded Nanoparticles

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Compound of Interest

Compound Name: Peonidin 3-Glucoside

Cat. No.: B1679552

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Introduction

Peonidin 3-glucoside (P3G) is a naturally occurring anthocyanin found in various fruits and vegetables, such as berries, red onions, and purple sweet potatoes.[1][2] It has garnered significant attention from the scientific community due to its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][3] Studies have shown that P3G can inhibit the growth and metastasis of cancer cells by modulating key signaling pathways, such as the MAPK/ERK pathway.[4][5] However, the therapeutic application of P3G is often hindered by its poor chemical stability, low bioavailability, and rapid metabolism in the body.[1][6]

Nanoencapsulation technology offers a promising strategy to overcome these limitations.[7][8] By entrapping P3G within polymeric nanoparticles, it is possible to protect it from degradation, enhance its solubility, control its release, and improve its delivery to target sites.[3][6] These application notes provide an overview and detailed protocols for the formulation, characterization, and in vitro evaluation of P3G-loaded nanoparticles for drug delivery applications.

Application Notes

Formulation Strategy: Nanoprecipitation

Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely used technique for preparing polymeric nanoparticles.[9][10] The method involves

dissolving the polymer and the drug (P3G) in a water-miscible organic solvent and then injecting this organic phase into an aqueous phase containing a stabilizer under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, entrapping the drug and forming nanoparticles.[9] This technique is advantageous due to its simplicity, speed, and avoidance of harsh organic solvents in the final product.

Materials for Formulation

- Active Pharmaceutical Ingredient (API): **Peonidin 3-Glucoside (P3G)**
- Polymers: Biodegradable and biocompatible polymers are preferred. Common choices include:
 - Eudragit®[9][10]
 - Chitosan[7][9]
 - Poly(lactic-co-glycolic acid) (PLGA)[11]
- Stabilizers/Surfactants: These prevent nanoparticle aggregation.
 - Polyvinyl alcohol (PVA)[9][10]
 - Polysorbate 80 (Tween® 80)[9]
- Solvents:
 - Organic Phase: Acetone, Ethanol[9]
 - Aqueous Phase: Deionized or distilled water[9]

Key Characterization Parameters

Effective nanoparticle formulation requires thorough characterization. The following tables summarize key parameters and typical data for P3G-loaded nanoparticles.

Table 1: Physicochemical Characterization of P3G-Loaded Nanoparticles

Parameter	Method	Typical Value	Significance
Particle Size	Dynamic Light Scattering (DLS)	100 - 300 nm	Influences cellular uptake, biodistribution, and drug release.[10]
Polydispersity Index (PDI)	Dynamic Light Scattering (DLS)	< 0.3	Indicates the uniformity of the nanoparticle size distribution.
Zeta Potential	Dynamic Light Scattering (DLS)	-20 mV to +30 mV	Measures surface charge; predicts colloidal stability.[12]
Morphology	SEM / TEM	Roughly Spherical	Visual confirmation of size, shape, and surface characteristics.[9][10]
Encapsulation Efficiency (%)	HPLC / UV-Vis Spectroscopy	> 80%	Percentage of initial drug successfully entrapped in nanoparticles.[10]
Loading Capacity (%)	HPLC / UV-Vis Spectroscopy	5 - 15%	Weight percentage of the drug relative to the total nanoparticle weight.[11]

Table 2: Summary of **Peonidin 3-Glucoside** Biological Activity

Activity	Cell Line / Model	Effect	Mechanism of Action
Anticancer	Human Lung Cancer (H1299)	Inhibition of invasion and motility.[5]	Downregulation of MMP-2, MMP-9; Inactivation of ERK1/2 and AP-1 signaling.[4][5]
Anticancer	Human Breast Cancer (HS578T)	G2/M cell cycle arrest, apoptosis.[13][14]	Downregulation of CDK-1, CDK-2, Cyclin B1, and Cyclin E.[13][14]
Bone Health	Human Osteoblasts (hFOB)	Increased cell viability, reduced apoptosis.[15]	Downregulation of apoptosis and HIF1 α signaling pathways.[15]

Visualizations

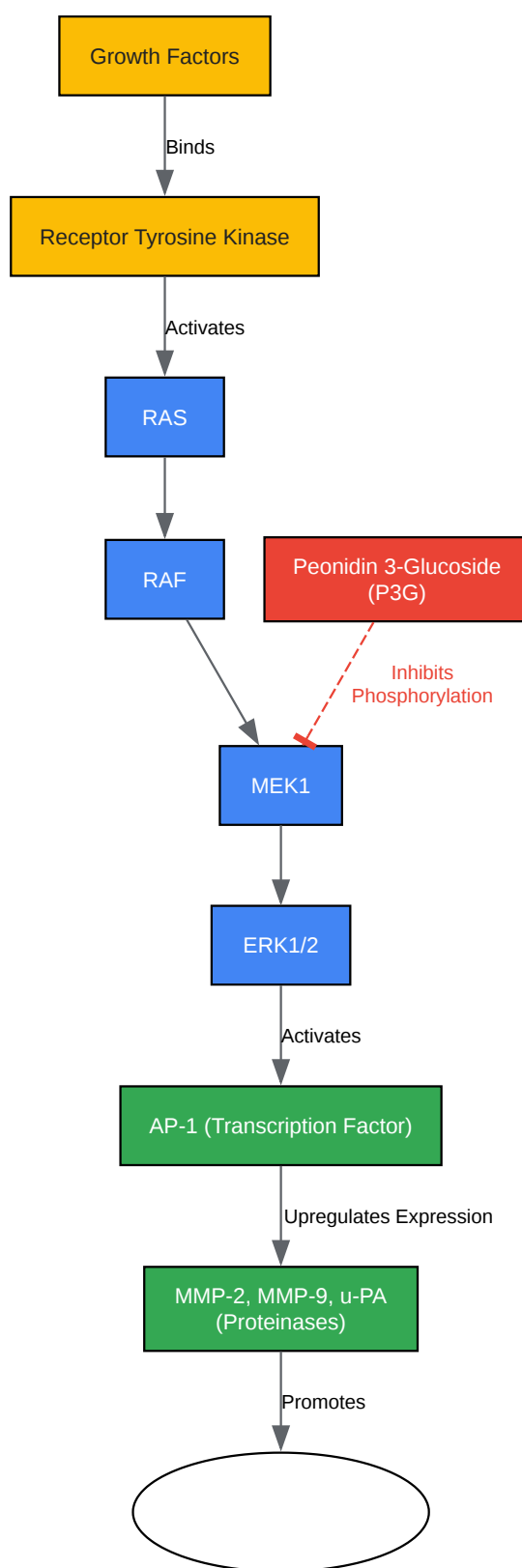
Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of **Peonidin 3-Glucoside**-loaded nanoparticles using the nanoprecipitation method.

Caption: Workflow for nanoparticle synthesis and characterization.

Signaling Pathway

Peonidin 3-glucoside has been shown to inhibit cancer cell metastasis by targeting the MAPK/ERK signaling pathway.[4][5] This pathway, when activated by growth factors, leads to the expression of proteins involved in cell invasion.

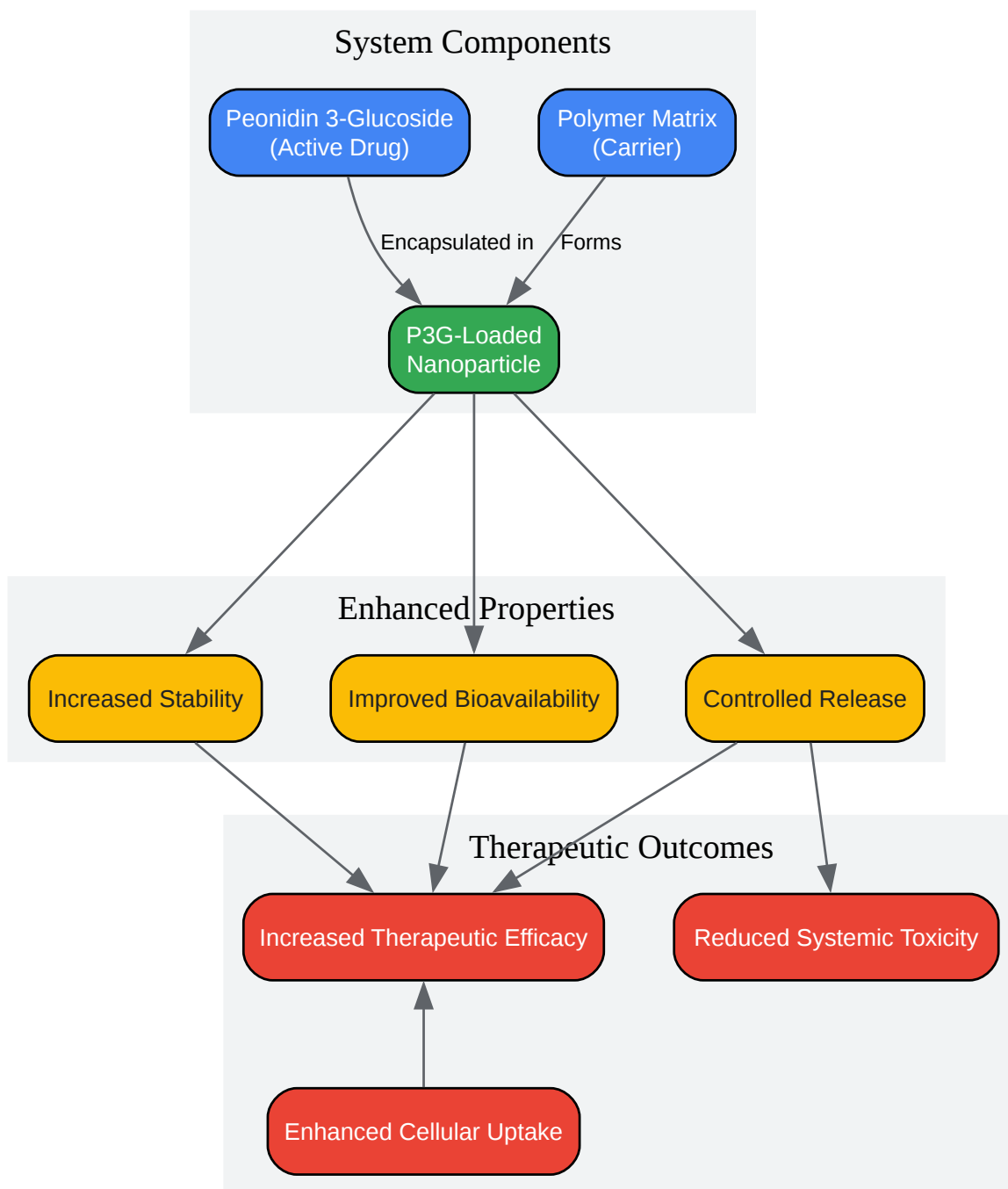


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Caption: P3G inhibits the MAPK/ERK signaling pathway.

Drug Delivery System Logic

This diagram illustrates the logical relationship between the components of the nanoparticle system and the desired therapeutic outcomes.



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Caption: Logical relationships in the P3G nanoparticle system.

Experimental Protocols

Protocol 1: Synthesis of P3G-Loaded Nanoparticles via Nanoprecipitation

Objective: To encapsulate **Peonidin 3-Glucoside** (P3G) in polymeric nanoparticles to enhance its stability and bioavailability.

Materials:

- **Peonidin 3-Glucoside** (P3G)
- Eudragit® L-100 (or other suitable polymer)
- Polyvinyl alcohol (PVA)
- Acetone, analytical grade
- Deionized water
- Magnetic stirrer and stir bar
- Rotary evaporator
- High-speed centrifuge

Procedure:

- **Organic Phase Preparation:** Dissolve 50 mg of Eudragit® L-100 and 10 mg of P3G in 20 mL of acetone. Ensure complete dissolution.[\[10\]](#)
- **Aqueous Phase Preparation:** Dissolve 50 mg of PVA in 40 mL of deionized water by stirring at room temperature. This will act as the stabilizer solution.[\[10\]](#)
- **Nanoprecipitation:** Place the aqueous phase on a magnetic stirrer set to a moderate speed (e.g., 800-1000 rpm). Using a syringe or pipette, inject the organic phase into the aqueous phase in a slow, dropwise manner. A milky suspension should form immediately as the nanoparticles precipitate.[\[9\]](#)

- **Stabilization:** Continue stirring the suspension for 15-20 minutes at room temperature to allow the nanoparticles to stabilize.
- **Solvent Removal:** Remove the organic solvent (acetone) from the nanoparticle suspension using a rotary evaporator under reduced pressure at 40°C.[9]
- **Purification:** Centrifuge the resulting aqueous suspension at high speed (e.g., 15,000 x g) for 30 minutes at 4°C. Discard the supernatant, which contains unencapsulated P3G and excess PVA.
- **Washing:** Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step. Perform this washing step twice to ensure the removal of impurities.
- **Storage/Final Product:** The final purified nanoparticle pellet can be resuspended in a small volume of deionized water for immediate use or lyophilized (freeze-dried) for long-term storage.

Protocol 2: Determination of Encapsulation Efficiency (EE)

Objective: To quantify the amount of P3G successfully loaded into the nanoparticles.

Materials:

- P3G-loaded nanoparticle suspension (from Protocol 1)
- Acetonitrile or other suitable organic solvent to dissolve the nanoparticles
- HPLC system with a C18 column and UV-Vis detector (detection at ~520 nm)
- 0.45 µm syringe filters

Procedure:

- **Standard Curve:** Prepare a series of P3G solutions of known concentrations in the mobile phase to generate a standard calibration curve.

- **Total Drug Measurement (W_{total}):** Take a known volume of the nanoparticle suspension before the purification/centrifugation steps (from step 5 in Protocol 1). Add a sufficient amount of organic solvent (e.g., acetonitrile) to completely dissolve the nanoparticles and release the entrapped drug. Filter the solution and analyze by HPLC to determine the total amount of P3G used in the formulation.
- **Free Drug Measurement (W_{free}):** After the first centrifugation step (step 6 in Protocol 1), carefully collect the supernatant. Filter the supernatant through a 0.45 µm syringe filter.
- **HPLC Analysis:** Analyze the filtered supernatant using HPLC to quantify the amount of unencapsulated ("free") P3G.
- **Calculation:** Calculate the Encapsulation Efficiency (EE) using the following formula:
 - $EE (\%) = [(W_{total} - W_{free}) / W_{total}] \times 100$

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release profile of P3G from the nanoparticles over time.

Materials:

- P3G-loaded nanoparticle suspension
- Dialysis tubing (e.g., MWCO 12-14 kDa)
- Phosphate Buffered Saline (PBS) at pH 7.4 and an acidic buffer (e.g., pH 5.0) to simulate physiological and endosomal conditions.
- Shaking incubator or water bath
- UV-Vis Spectrophotometer or HPLC system

Procedure:

- **Preparation:** Resuspend a known amount of P3G-loaded nanoparticles in 1 mL of release buffer (e.g., PBS pH 7.4).

- **Dialysis Setup:** Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal both ends securely.
- **Release:** Place the dialysis bag into a larger container holding 50 mL of the same release buffer. Place the container in a shaking incubator at 37°C.[\[10\]](#)
- **Sampling:** At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the buffer from the external medium. Immediately replace it with 1 mL of fresh buffer to maintain sink conditions.
- **Quantification:** Analyze the collected samples for P3G concentration using a UV-Vis spectrophotometer or HPLC.
- **Data Analysis:** Plot the cumulative percentage of P3G released versus time to obtain the drug release profile.

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

Objective: To assess the effect of P3G-loaded nanoparticles on the viability of cancer cells.

Materials:

- Cancer cell line (e.g., HS578T, H1299)
- Complete cell culture medium
- 96-well plates
- Free P3G and P3G-loaded nanoparticle solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- Plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of free P3G and P3G-loaded nanoparticles in cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.
- Incubation: Incubate the plate for 48 or 72 hours in a cell culture incubator (37°C, 5% CO₂).
[14]
- MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculation: Calculate cell viability as a percentage relative to the untreated control cells.
 - Cell Viability (%) = (Absorbance_treated / Absorbance_control) x 100

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